REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl.[CH3:13]O>>[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([O:6][CH3:13])=[O:5] |f:1.2|
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Name
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|
Quantity
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1.44 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=C(C=C1)F
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Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
|
Cl.CO
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
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Type
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EXTRACTION
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Details
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the crude mixture was extracted between DCM and K2CO3 saturated aqueous solution
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Type
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CUSTOM
|
Details
|
The organic phase was evaporated
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Type
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CUSTOM
|
Details
|
the crude mixture was purified by chromatography over SiO2 with hexane/ethyl acetate
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Name
|
|
Type
|
product
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Smiles
|
NC1=C(C(=O)OC)C=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |